Osteoblast-Adhesive Peptide

Beschreibung

Historical Context of Bioactive Peptides in Bone Tissue Engineering

The development of osteoblast-adhesive peptides emerged from decades of research into the molecular mechanisms governing cell-matrix interactions in bone tissue. The foundational discovery occurred in the early 1980s when researchers identified the minimal recognition sequence within fibronectin required for cell attachment. This breakthrough established the conceptual framework for understanding how short peptide sequences could replicate the biological activity of much larger proteins, leading to the systematic investigation of bioactive peptides for bone regeneration applications.

The field gained significant momentum as researchers recognized that synthetic ceramics and traditional biomaterials, while mechanically suitable for bone applications, lacked the essential growth factors and biomolecules necessary for optimal tissue integration. This limitation drove the development of peptide-based approaches that could bridge the gap between mechanical functionality and biological activity. Bioactive peptides derived from extracellular matrix proteins, including collagen, fibronectin, bone sialoprotein, and laminin, emerged as promising candidates for enhancing bone regeneration.

The evolution of peptide-based bone tissue engineering strategies has been characterized by increasingly sophisticated understanding of structure-function relationships. Early studies focused primarily on identifying minimal active sequences, while subsequent research has emphasized optimizing peptide presentation, controlling surface density, and understanding the complex interplay between different signaling pathways. This progression has led to the development of dual-functioning peptides that can simultaneously bind to both biomaterial surfaces and specific cell receptors, creating more effective interfaces for bone regeneration applications.

Contemporary research in this field has expanded to encompass self-assembling peptide nanofibers, peptide amphiphiles, and sophisticated delivery systems that can present multiple bioactive signals in spatially and temporally controlled manners. These advances represent the culmination of decades of research into the fundamental principles governing peptide-mediated cellular responses and their translation into clinically relevant applications.

Primary Amino Acid Sequences: Lysine-Arginine-Serine-Arginine, Human Vitronectin Protein, and Arginylglycylaspartic Acid Motifs

The three primary families of osteoblast-adhesive peptides each possess distinct amino acid sequences that confer specific biological activities and binding characteristics. Understanding these structural differences is crucial for selecting appropriate peptides for specific bone tissue engineering applications.

The Arginylglycylaspartic acid sequence represents the most widely studied and clinically relevant osteoblast-adhesive peptide. This tripeptide motif was identified as the minimal recognition sequence within fibronectin responsible for cell attachment, with the tetrapeptide Arginyl-glycyl-aspartyl-serine demonstrating the ability to duplicate fibronectin's cell binding activity. The discovery established that this sequence constitutes a cellular recognition determinant common to several adhesion proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and other extracellular matrix components.

Structural variations of the Arginylglycylaspartic acid motif have been extensively characterized, with different forms showing varying biological activities. The linear sequence Arginylglycylaspartic acid-serine and its cyclic variants, including cyclic(Arginylglycylaspartic acid-phenylalanine-lysine), demonstrate different integrin binding specificities and cellular responses. Research has shown that the spatial presentation and structural context of the Arginylglycylaspartic acid sequence significantly influence its biological activity, with cyclized peptides often showing enhanced selectivity for specific integrin receptors.

The Lysine-Arginine-Serine-Arginine peptide represents a fundamentally different approach to osteoblast adhesion, functioning through heparan sulfate proteoglycan-mediated interactions rather than integrin binding. This tetrapeptide sequence demonstrates selective enhancement of heparan sulfate-mediated osteoblast adhesion mechanisms, making it particularly valuable for applications requiring osteoblast-specific cell binding. The strong positive charge of this sequence, contributed by the lysine and arginine residues, significantly enhances the adhesion of preosteoblastic cells through electrostatic interactions with negatively charged heparan sulfate chains on cell surfaces.

Human Vitronectin Protein-derived peptides, particularly the sequence corresponding to amino acids 351-359 of human vitronectin, provide another distinct mechanism for osteoblast adhesion. This nonapeptide sequence has been extensively characterized for its ability to promote osteoblast attachment while demonstrating selectivity for bone-forming cells over other cell types. The biological activity of this sequence has been confirmed through multiple in vitro and in vivo studies, showing enhanced primary fixation of endosseous devices and improved osseointegration.

| Peptide Family | Primary Sequence | Length | Binding Mechanism | Primary Receptors |

|---|---|---|---|---|

| Arginylglycylaspartic acid | Arg-Gly-Asp | 3 amino acids | Integrin-mediated | α₅β₁, αᵥβ₃, αᵥβ₅ |

| Lysine-Arginine-Serine-Arginine | Lys-Arg-Ser-Arg | 4 amino acids | Heparan sulfate-mediated | Cell surface proteoglycans |

| Human Vitronectin Protein (351-359) | Phe-Arg-His-Arg-Asn-Arg-Lys-Gly-Tyr | 9 amino acids | Mixed integrin/proteoglycan | αᵥβ₃, heparan sulfate |

Structural-Functional Relationships in Heparan Sulfate-Binding Domains

The interaction between osteoblast-adhesive peptides and heparan sulfate proteoglycans represents a critical mechanism for achieving cell-specific adhesion and signaling in bone tissue engineering applications. Heparan sulfate proteoglycans are complex macromolecules consisting of a core protein with covalently attached heparan sulfate glycosaminoglycan chains, and these structures play essential roles in regulating cell proliferation, migration, and differentiation.

The sulfation pattern of heparan sulfate chains determines the binding specificity and affinity of peptide ligands. Research has demonstrated that specific sulfation motifs, including repeated 6-O-sulfates alternating with N-sulfates and 2-O-sulfates, create high-affinity binding sites for certain peptide sequences. This sulfation-dependent recognition allows for the development of peptides with enhanced selectivity for cells expressing particular heparan sulfate variants, which is particularly valuable for targeting osteoblastic lineage cells.

Molecular modeling studies have provided detailed insights into the three-dimensional architecture of peptide-heparan sulfate interactions. These studies reveal that sulfate groups positioned on opposite sides of oligosaccharide structures can interact with positive residues on branched peptide sequences, favoring multivalent binding and explaining the high affinity and selectivity observed for highly sulfated glycosaminoglycans. This structural understanding has informed the design of novel peptide sequences with enhanced binding properties and improved biological activity.

The Lysine-Arginine-Serine-Arginine peptide exemplifies the importance of electrostatic interactions in heparan sulfate binding. The high density of positively charged residues in this sequence creates a favorable interaction profile with the negatively charged sulfate groups present on heparan sulfate chains. This interaction not only promotes initial cell adhesion but also triggers downstream signaling cascades that influence osteogenic differentiation and bone formation.

Recent studies have shown that the expression levels of sulfatases, enzymes that remove sulfate groups from heparan sulfate chains, inversely correlate with peptide binding affinity. Cell lines with lower expression of sulfatase enzymes demonstrate higher binding of heparan sulfate-targeting peptides, confirming the determinant role of sulfate groups in peptide recognition. This finding has important implications for understanding how disease states or therapeutic interventions that alter sulfatase expression might impact the effectiveness of heparan sulfate-binding peptides.

| Structural Feature | Functional Consequence | Clinical Relevance |

|---|---|---|

| High positive charge density | Enhanced electrostatic binding | Improved osteoblast selectivity |

| Alternating sulfation pattern | Multivalent interactions | Increased binding affinity |

| Branched peptide architecture | Multiple contact points | Enhanced biological stability |

| Sulfatase expression levels | Variable binding capacity | Patient-specific responses |

The structural-functional relationships governing heparan sulfate-peptide interactions also extend to the regulation of growth factor signaling. Heparan sulfate proteoglycans serve as co-receptors for numerous growth factors involved in bone formation, including bone morphogenetic proteins and fibroblast growth factors. Osteoblast-adhesive peptides that bind to heparan sulfate can potentially modulate these signaling pathways, creating opportunities for developing more sophisticated biomaterials that not only promote cell adhesion but also enhance osteogenic signaling.

Understanding these molecular interactions has led to the development of peptide variants with improved proteolytic stability. For example, retro-inverted peptides composed of D-amino acids maintain the binding specificity of their L-amino acid counterparts while demonstrating complete resistance to enzymatic degradation. This approach represents a significant advancement in peptide design, as it addresses one of the primary limitations of peptide-based therapeutics while preserving their biological activity.

The integration of structural and functional knowledge has also informed the development of dual-functioning peptides that combine heparan sulfate-binding domains with integrin-binding sequences. These sophisticated molecules can simultaneously engage multiple cellular receptors, creating synergistic effects that enhance both initial cell adhesion and subsequent differentiation responses. Such approaches represent the current frontier in this compound design, offering the potential for more effective bone regeneration strategies.

Eigenschaften

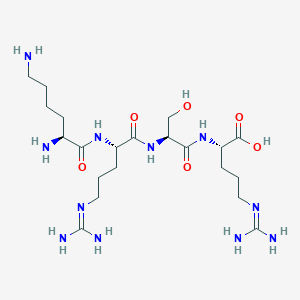

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOPRMBOLQDHOB-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N11O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437855 | |

| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193613-75-1 | |

| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing osteoblast-adhesive peptides is solid-phase peptide synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry approach. This method allows precise control over peptide sequence and modifications, essential for bioactive peptides.

-

- Peptides are assembled stepwise on a solid resin support (e.g., Sieber Amide resin or Wang resin).

- Each amino acid is coupled sequentially using activated esters such as HBTU/HOBt in the presence of a base like DIPEA.

- The Fmoc protecting group is removed by piperidine treatment to expose the amine for the next coupling.

- Side chains are protected with groups like Pbf (Arg), Trt (Asn, His), OtBu (Asp, Glu), Boc (Lys), and tBu (Ser, Tyr) to prevent unwanted reactions during synthesis.

- After chain assembly, peptides are cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA)-based cocktails.

Example : The synthesis of the HVP peptide and its analogues (D-2HVP, DHVP) used 0.72 mmol/g Sieber Amide resin, with side-chain protections and cleavage steps carefully controlled to yield high-purity peptides (>95%).

Use of D-Amino Acids and Retro-Inversion for Proteolytic Stability

To enhance peptide stability against enzymatic degradation in physiological environments, retro-inverted peptides composed of D-amino acids are synthesized.

- Retro-inversion involves reversing the amino acid sequence and substituting L-amino acids with their D-enantiomers.

- This modification confers resistance to proteolytic cleavage while maintaining or enhancing bioactivity.

- For example, the D-2HVP peptide, a retro-inverted analogue of the native HVP sequence, demonstrated complete stability in serum-containing media and improved osteoblast adhesion and mineralization compared to the native peptide.

Peptide Functionalization and Surface Grafting

Osteoblast-adhesive peptides are often functionalized onto biomaterial surfaces to promote cell adhesion.

- Side-chain protected peptides are sometimes cleaved partially to maintain reactive groups for covalent attachment.

- Covalent grafting onto surfaces (e.g., glass, titanium) is achieved through chemical linkers or direct coupling, ensuring stable peptide presentation.

- Optimal peptide surface density is critical; for instance, a density around $$10^{-13}$$ mol/cm² (obtained with 1 μM peptide solution) was found to maximize osteoblast adhesion.

Peptide Design: Motifs and Sequences

The preparation includes designing peptides with specific bioactive motifs that mediate osteoblast adhesion:

- RGD motif (Arg-Gly-Asp) : Widely used for integrin-mediated adhesion.

- KRSR sequence and X-B-B-B-X-B-B-X motif : Target proteoglycan-mediated adhesion.

- HVP sequence (from human vitronectin) : Targets glycosaminoglycan interactions.

- Designer peptides can be extended from self-assembling scaffolds like RADA16 to combine structural and adhesive functions.

Purification and Characterization

- Peptides are purified by high-performance liquid chromatography (HPLC) to achieve >95% purity.

- Characterization includes mass spectrometry and amino acid analysis.

- Purified peptides are lyophilized and stored under conditions that preserve activity.

Summary Table of Key Preparation Parameters

Research Findings on Preparation Impact

- Peptides synthesized with repeated GRGDSP sequences showed significantly higher osteoblast adhesion compared to branched peptides with the same motif.

- Retro-inverted D-2HVP peptides resisted enzymatic degradation and enhanced gene expression related to osteogenesis (IBSP, VTN, SPP1), indicating improved bioactivity.

- Designer self-assembling peptides functionalized with osteogenic motifs (e.g., OGP, DGR, PRG) were successfully synthesized and formed hydrogels that support pre-osteoblast maintenance and function.

- Surface functionalization with these peptides significantly improved osteoblast adhesion and spreading, as confirmed by microscopy and biochemical assays.

Analyse Chemischer Reaktionen

Types of Reactions

Osteoblast-Adhesive Peptide can undergo various chemical reactions, including:

Oxidation: The guanidino group in L-Arginine can be oxidized to form nitric oxide.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Nitric oxide and other oxidized derivatives.

Reduction: Reduced forms of the peptide with modified functional groups.

Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Enhancing Osteoblast Adhesion

- Peptide Sequences: Osteoblast adhesion can be enhanced using peptides containing cell adhesion-related amino acid sequences . Lys-Arg-Ser-Arg (KRSR) peptides significantly enhance osteoblast adhesion but not endothelial cell or fibroblast adhesion, suggesting bone cell specificity . Shorter adhesion sequences can be more effective than longer ones .

- GRGDS Peptide: The GRGDS peptide affects cell adhesion in cell/scaffold constructs. Cell adhesion was significantly better in groups not treated with GRGDS compared to those treated with GRGDS .

- Material Modification: Modifying bio-derived bone scaffolds with fibronectin (FN) significantly improves osteoblast adhesion . Combining FN and basic fibroblast growth factor (bFGF) significantly improves cell adhesion compared to unstimulated and unmodified groups .

Mechanisms of Osteoblast Adhesion

- Integrin and Proteoglycan Mediation: Osteoblasts use integrin- and proteoglycan-mediated mechanisms to adhere . Blocking osteoblast cell-membrane receptors with soluble Arg-Gly-Asp-Ser peptides does not inhibit cell adhesion on substrates modified with Lys-Arg-Ser-Arg peptides. This provides evidence that osteoblasts interact with Arg-Gly-Asp-Ser and Lys-Arg-Ser-Arg peptides via distinct mechanisms, each necessary for osteoblast adhesion .

Applications in Biomaterials

- Implant Osseointegration: Biomaterials used for endosseous devices in dental, orthopedic, and maxillofacial applications can be designed to support and enhance osteoblast adhesion . Cell recruitment onto the biomaterial surface is a fundamental step in implant osseointegration .

- Nanoparticulate Materials: Nanocrystalline hydroxyapatite (HA) and amorphous calcium phosphate have been developed for orthopedic applications . Nano-crystalline HA compacts, both non-functionalized and functionalized, show increased osteoblast adhesion compared to nano amorphous calcium phosphate compacts and conventional HA .

Case Studies and Data

Case Study 1: Enhanced Adhesion with bFGF and FN

- An in vitro study explored the effects of bFGF and FN on osteoblasts seeded into bio-derived bone scaffolds .

- Methods: Osteoblasts were stimulated with bFGF and scaffolds modified with FN. Cell proliferation and adhesion were assessed using an MTT assay .

- Results: Modification with FN significantly improved osteoblast adhesion. The combination of bFGF and FN significantly improved cell adhesion compared to the control. Cell adhesion was highest for osteoblasts with 100 ng/ml bFGF stimulation seeded into scaffolds modified with 10 µg/ml FN .

Case Study 2: KRSR Peptide for Selective Osteoblast Adhesion

- KRSR peptides promote selective adhesion of osteoblasts and inhibit adhesion of soft-tissue forming cells like fibroblasts .

- Nanoscale Influence: An in vitro study examined whether nanoscale features of calcium phosphate-based materials influence osteoblast cell adhesion in the presence of KRSR functionalization .

- Results: Increased osteoblast adhesion was observed on non-functionalized and functionalized nano-crystalline HA compacts compared to nano amorphous calcium phosphate compacts . Similar osteoblast adhesion was seen between non-functionalized nano crystalline HA and KRSR functionalized conventional HA .

Data Table: Effects of bFGF and FN on Osteoblast Adhesion

| Group | bFGF (ng/ml) | FN (µg/ml) | Osteoblast Adhesion (MTT Assay) |

|---|---|---|---|

| Control (Unmodified) | 0 | 0 | Low |

| FN-Modified | 0 | 10 | Significantly Improved |

| bFGF-Stimulated | 100 | 0 | Slightly Improved |

| bFGF-Stimulated + FN-Modified | 100 | 10 | Highest |

| GRGDS-Treated FN+bFGF | 100 | 10 | Reduced Compared to FN+bFGF |

Data Table: Surface Peptide Density

| Functionalization Concentration of D2HVP | Osteoblast Adhesion |

|---|---|

| Silanized titanium disks (Sil) | low |

| 1 μM D2HVP | significant increase |

Wirkmechanismus

Osteoblast-Adhesive Peptide exerts its effects through several mechanisms:

Nitric Oxide Production: The guanidino group in L-Arginine is a precursor for nitric oxide, a key signaling molecule.

Protein Interactions: The peptide can interact with various proteins, influencing cellular processes.

Immune Modulation: L-Arginine and L-Lysine residues play roles in modulating immune responses.

Vergleich Mit ähnlichen Verbindungen

Natural and Modified Peptides

HVP (HVPGLVGH) and Analogues

- Structure : Native peptide sequence derived from collagen .

- Performance: HVP: Significantly enhances osteoblast adhesion compared to non-adhesive controls (p < 0.05) . Retro-Inverted Dimer (D-2HVP): Maintains adhesion efficiency comparable to HVP but with improved proteolytic stability due to D-amino acids . L-Dimeric Form (2HVP): No adhesion improvement over controls, highlighting sensitivity to stereochemistry .

- Key Insight : Structural modifications (e.g., retro-inversion) can preserve or enhance bioactivity while improving stability .

YGRGD (Integrin-Targeting Peptide)

- Structure : Linear pentapeptide (Tyr-Gly-Arg-Gly-Asp) .

- Mechanism : Binds to αvβ3 integrins, promoting cell adhesion and migration .

- Performance: Clustering Effect: Ligand clustering (5–9 peptides/50 nm cluster) reduces required surface density for cell migration by 10-fold compared to non-clustered forms . Adhesion Strength: Density-dependent adhesion; clustered YGRGD enhances actin cytoskeleton organization and motility .

- Comparison with KRSR : While YGRGD broadly targets integrins, KRSR offers specificity for heparan sulfate-rich osteoblast surfaces .

Stapled Peptides

- Structure : Helical peptides stabilized via hydrocarbon "staples" .

- Performance :

- Potential for Osteoblast Adhesion: Stapling could improve KRSR’s stability without compromising heparan sulfate binding.

Peptoids (N-Substituted Glycines)

Biologische Aktivität

Osteoblast-adhesive peptides are critical components in the field of biomaterials, particularly for dental and orthopedic applications. Their primary role is to enhance the adhesion, proliferation, and differentiation of osteoblasts, which are essential for bone regeneration and repair. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of osteoblast-adhesive peptides.

Osteoblast-adhesive peptides are designed to improve the interaction between osteoblasts and biomaterial surfaces. These peptides often incorporate sequences that mimic natural extracellular matrix (ECM) components, such as the RGD (Arg-Gly-Asp) motif, which is known to mediate cell adhesion through integrin receptors. The development of these peptides aims to create surfaces that promote osteointegration in implants and scaffolds.

-

Cell Adhesion Enhancement :

- Research indicates that specific peptide sequences, such as Lys-Arg-Ser-Arg, significantly enhance osteoblast adhesion compared to control surfaces. This enhancement is attributed to the selective interaction with heparan sulfate on osteoblast membranes, promoting stronger adhesion mechanisms distinct from those used by other cell types like endothelial cells or fibroblasts .

-

Proliferation and Differentiation :

- Studies demonstrate that osteoblast-adhesive peptides not only promote cell adhesion but also stimulate proliferation and differentiation. For instance, MC3T3-E1 pre-osteoblast cells show increased alkaline phosphatase (ALP) activity and osteocalcin secretion when cultured on peptide-modified scaffolds compared to non-modified controls .

Table 1: Summary of Key Studies on Osteoblast-Adhesive Peptides

Case Study 1: Functionalized Scaffolds for Bone Regeneration

A study investigated the use of designer self-assembling peptide scaffolds functionalized with osteoblast-adhesive peptides. Results showed a significant increase in MC3T3-E1 cell proliferation and differentiation markers when cultured on these scaffolds compared to traditional materials. The scaffolds facilitated not only enhanced cell attachment but also migration into the 3D structure, crucial for effective tissue regeneration .

Case Study 2: Dental Biomaterials

In another study focusing on dental applications, peptides carrying RGD motifs were synthesized and tested for their ability to promote osteoblast adhesion on dental implants. The results indicated that these peptides significantly improved cell attachment and proliferation, suggesting their potential for improving the success rate of dental implants .

Q & A

Q. What is the molecular mechanism by which KRSR enhances osteoblast adhesion, and how is this experimentally validated?

KRSR (H-Lys-Arg-Ser-Arg-OH) selectively enhances heparan sulfate-mediated osteoblast adhesion by interacting with sulfated glycosaminoglycans on cell surfaces. This mechanism was validated using modified biomaterial surfaces (e.g., titanium or polymers) functionalized with KRSR, followed by in vitro adhesion assays measuring osteoblast attachment density and morphology . Key methods include fluorescence microscopy for cell visualization and quantitative analysis via colorimetric assays (e.g., crystal violet staining).

Q. How should researchers design in vitro experiments to evaluate KRSR's osteoblast-adhesive efficacy?

- Surface Functionalization : Immobilize KRSR on substrates (e.g., PVDF, titanium) using carbodiimide chemistry or physical adsorption .

- Control Groups : Include unmodified surfaces and scrambled-sequence peptides to isolate KRSR-specific effects.

- Assays : Use primary human osteoblasts or MG-63 cell lines, and quantify adhesion via:

Q. What are the standard protocols for synthesizing high-purity KRSR peptides?

KRSR is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:

- Resin : 2-Chlorotrityl chloride resin for C-terminal carboxylate anchoring.

- Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.

- Quality Control :

- Mass Spectrometry (MS) : Confirm molecular weight (545.34 Da).

- HPLC Purity : ≥95% purity for research-grade peptides .

Advanced Research Questions

Q. How can researchers optimize KRSR's stability under physiological conditions for long-term biomaterial applications?

- Storage : Lyophilized peptides stored at -20°C in dark, anhydrous conditions to prevent hydrolysis of serine residues .

- Delivery Systems : Encapsulate KRSR in degradable polymers (e.g., PLGA) to control release kinetics.

- Co-Assembly : Combine KRSR with charge-complementary peptides (e.g., CATCH+/− systems) to stabilize β-sheet nanostructures .

Q. How should batch-to-batch variability in KRSR peptide content be addressed for sensitive bioassays?

- Request Additional QC : For cell-based assays, specify peptide content analysis (<1% TFA residuals) and solubility testing in PBS or cell media.

- Normalization : Adjust peptide concentrations using UV-Vis spectrophotometry (A280 nm) or amino acid analysis .

Q. What strategies exist for integrating KRSR into 3D biomaterial scaffolds for bone regeneration?

- Electrospinning : Incorporate KRSR into PCL/gelatin nanofibers to mimic bone ECM.

- Hydrogels : Use thiol-ene click chemistry to conjugate KRSR to hyaluronic acid matrices.

- Surface Patterning : Apply microcontact printing to spatially control KRSR distribution on implants .

Q. How can researchers resolve data discrepancies in osteoblast adhesion assays involving KRSR?

- Troubleshooting Factors :

| Factor | Solution |

|---|---|

| Batch Variability | Cross-validate results with a new synthesis batch. |

| Surface Density | Quantify KRSR immobilization via XPS or ELISA. |

| Cell Passage Number | Use low-passage cells (<P10) to maintain phenotype consistency . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.